molecular formula C15H23N3O4S B1672620 Isosulpride CAS No. 42792-26-7

Isosulpride

Cat. No.: B1672620
CAS No.: 42792-26-7
M. Wt: 341.4 g/mol
InChI Key: VJIIYEHOXLPKBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isosulpride involves several synthetic routes, typically starting with the appropriate precursors and reagents. One common method includes the reaction of a substituted benzamide with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Isosulpride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Isosulpride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

Isosulpride is structurally and functionally similar to other substituted benzamides such as amisulpride and sulpiride . it has unique properties that distinguish it from these compounds:

    Amisulpride: Also a dopamine D2 and D3 receptor antagonist, but with different pharmacokinetic properties and clinical applications.

    Sulpiride: Shares similar dopaminergic activity but has additional low-affinity D4 antagonist properties.

Comparison with Similar Compounds

  • Amisulpride
  • Sulpiride
  • Metoclopramide (another substituted benzamide with different clinical uses)

Isosulpride’s unique combination of chemical properties and biological activities makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

42792-26-7

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-2-yl)-N-(2-methoxy-5-sulfamoylphenyl)acetamide

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)9-15(19)17-13-10-12(23(16,20)21)6-7-14(13)22-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)(H2,16,20,21)

InChI Key

VJIIYEHOXLPKBX-UHFFFAOYSA-N

SMILES

CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC

Canonical SMILES

CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isosulpride,

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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